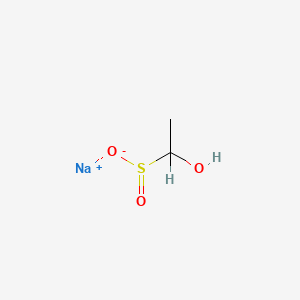

Sodium 1-hydroxyethanesulphinate

Description

Sodium 1-hydroxyethanesulphinate (NaHES) is a sulfinate salt characterized by a hydroxyl group (-OH) and a sulfinate group (-SO₂⁻) attached to an ethane backbone. Notably, sulfinates differ structurally from sulfonates (which contain -SO₃⁻ groups) in oxidation state and reactivity. However, due to the absence of direct data on NaHES in the provided sources, this article will focus on structurally or functionally related sodium sulfonates and sulfates for comparative analysis.

Properties

CAS No. |

4378-67-0 |

|---|---|

Molecular Formula |

C2H5NaO3S |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

sodium;1-hydroxyethanesulfinate |

InChI |

InChI=1S/C2H6O3S.Na/c1-2(3)6(4)5;/h2-3H,1H3,(H,4,5);/q;+1/p-1 |

InChI Key |

LQWPNAQCWBEFEP-UHFFFAOYSA-M |

SMILES |

CC(O)S(=O)[O-].[Na+] |

Canonical SMILES |

CC(O)S(=O)[O-].[Na+] |

Other CAS No. |

4378-67-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are compared based on chemical properties, applications, and safety profiles derived from the provided evidence:

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : A sulfonate with a branched alkene chain.

- Safety: No hazard classification under CLP regulations . Requires particulate filtration for respiratory protection and protective gloves . Not classified as a PBT/vPvB substance .

Sodium Hydrogen Sulphate Monohydrate (CAS 10034-88-5)

- Structure : A sulfate salt with a hydrated acidic hydrogen.

- Uses : Industrial/professional laboratory reagent .

Sodium 1-Heptanesulfonate (CAS 22767-50-6)

- Structure : A linear alkyl sulfonate.

- Uses : Pharmaceutical reagent with USP-grade specifications for titration and analytical methods .

- Quality Control : Requires precise titration protocols (e.g., with iodine and sodium thiosulfate) to ensure purity .

Sodium 1-Hexanesulfonate (CAS 2832-45-3)

- Structure : Shorter-chain alkyl sulfonate compared to heptanesulfonate.

- Uses: Similar analytical applications, with monohydrate forms specified for stability .

Comparative Data Table

Key Research Findings

- Structural Differences : Sulfinates (e.g., hypothetical NaHES) are more reducing than sulfonates due to the lower oxidation state of sulfur (-SO₂⁻ vs. -SO₃⁻). This impacts their reactivity in redox reactions .

- Regulatory Variations: Sodium 2-methylprop-2-ene-1-sulphonate lacks hazard classification, whereas Sodium Hydrogen Sulphate Monohydrate is restricted to professional settings, reflecting differences in corrosivity or toxicity .

- Pharmaceutical Relevance : Sodium 1-Heptanesulfonate’s USP-grade specifications highlight its critical role in ensuring analytical accuracy, contrasting with the broader industrial use of other sulfonates .

Notes and Limitations

- Comparisons are inferred from structurally related sulfonates and sulfates.

- Safety protocols vary significantly: Sodium 2-methylprop-2-ene-1-sulphonate requires respiratory protection , while Sodium 1-Heptanesulfonate demands rigorous quality control .

- Further research is needed to clarify NaHES-specific properties, such as its reducing capacity and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.